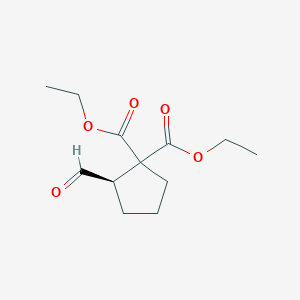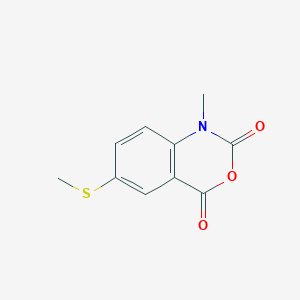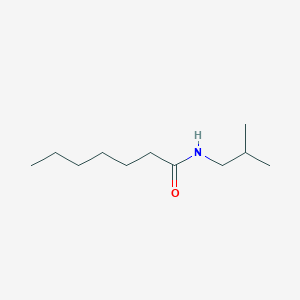![molecular formula C5H4N4OS4 B15161790 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 142521-63-9](/img/structure/B15161790.png)
5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole: is a heterocyclic compound featuring a thiadiazole ring structure. Thiadiazoles are a sub-family of azole compounds, characterized by a five-membered ring containing one sulfur and two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole typically involves the reaction of thiadiazole derivatives with sulfinyl and sulfanyl groups. One common method includes the reaction of isothiocyanates with amidines, which leads to the formation of the thiadiazole ring through oxidative S–N bond formation . Another method involves the use of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine .
Industrial Production Methods: Industrial production of thiadiazole derivatives often employs large-scale reactions in reactors with controlled conditions. For example, the reaction of double thiourea with a catalyst and solvent under reflux conditions at 105°C, followed by cooling, filtration, and drying, yields the desired thiadiazole compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfinyl groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Thiadiazole derivatives have shown promise in medicinal chemistry due to their biological activities. They exhibit antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, thiadiazole compounds are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their stability and reactivity make them suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound’s mesoionic nature allows it to cross cellular membranes and bind to enzymes or receptors, modulating their activity. For example, thiadiazole derivatives can inhibit enzymes like carbonic anhydrase, leading to therapeutic effects such as diuresis or anticancer activity .
Comparaison Avec Des Composés Similaires
- 1,2,3-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Comparison: While all these compounds share the thiadiazole ring structure, 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. For instance, the presence of sulfinyl and sulfanyl groups enhances its reactivity and potential for forming diverse derivatives .
Propriétés
Numéro CAS |
142521-63-9 |
|---|---|
Formule moléculaire |
C5H4N4OS4 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
5-(1,2,4-thiadiazol-5-ylsulfinylmethylsulfanyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C5H4N4OS4/c10-14(5-7-2-9-13-5)3-11-4-6-1-8-12-4/h1-2H,3H2 |
Clé InChI |
QUDWMVPMOIJDEK-UHFFFAOYSA-N |
SMILES canonique |
C1=NSC(=N1)SCS(=O)C2=NC=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)

![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)



